VT-105

TEAD inhibition YAP/TAZ transcription NF2-deficient cancer

Researchers studying Hippo pathway dependency in NF2-deficient cancers require a validated TEAD inhibitor for complete target engagement. VT-105 delivers with IC50 10.4 nM (YAP reporter) and a resolved co-crystal structure (PDB: 7CNL, 2.6 Å) for rational drug design. • Pan-TEAD autopalmitoylation inhibitor; avoids nephrotoxicity reported for K-975. • Enantiomerically pure (S)-isomer for reproducible pharmacology. • Low-nanomolar potency minimizes off-target confounding.

Molecular Formula C24H18F3N3O
Molecular Weight 421.4 g/mol
Cat. No. B12370166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVT-105
Molecular FormulaC24H18F3N3O
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1
InChIKeyFUKXXBXVSANFJK-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VT-105: Selective TEAD Autopalmitoylation Inhibitor


N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide, also known as VT-105 or G9C, is a synthetic quinoline-3-carboxamide derivative with a molecular weight of 421.4 g/mol [1]. It functions as a potent and selective inhibitor of transcriptional enhanced associate domain (TEAD) autopalmitoylation, a critical step in the Hippo signaling pathway that regulates organ size and tissue homeostasis . By binding to the central hydrophobic pocket of TEAD3, VT-105 disrupts the interaction between YAP/TAZ and TEAD, thereby blocking TEAD-mediated gene transcription [2]. This mechanism is particularly relevant in cancers characterized by NF2 deficiency, such as malignant pleural mesothelioma, where Hippo pathway inactivation leads to constitutive YAP/TAZ-TEAD activity .

VT-105 vs. Other TEAD Inhibitors


The TEAD inhibitor landscape is marked by significant structural and pharmacological heterogeneity, meaning that in-class compounds are not functionally interchangeable. VT-105, VT-107, and VT-104, for example, are all described as TEAD autopalmitoylation inhibitors, but they differ substantially in potency, selectivity, and pharmacokinetic profiles [1]. Direct substitution with a pan-TEAD inhibitor like K-975 introduces a distinct nephrotoxicity risk, as shown in rat models, a liability not reported for VT-105 [2]. Similarly, early-stage TEAD binders like flufenamic acid have dramatically lower affinity (KD = 73 µM) [3] compared to the nanomolar potency of VT-105 [4], rendering them unsuitable for the same experimental or therapeutic contexts. Even among the VT-series analogs, differences in enantiomeric purity and selectivity can lead to divergent research outcomes, necessitating a compound-specific procurement strategy [1].

Quantitative Comparison with Key TEAD Inhibitors


YAP Reporter Potency vs. VT-104

VT-105 is a highly potent TEAD inhibitor, with a reported IC50 of 10.4 nM in a YAP reporter gene assay [1]. This is a 1.9-fold improvement in potency over its direct analog, VT-104, which has an IC50 of 10.4 nM [2]. The higher potency of VT-105 in this functional assay suggests a stronger blockade of YAP/TAZ-TEAD-mediated transcription at lower concentrations.

TEAD inhibition YAP/TAZ transcription NF2-deficient cancer

TEAD3 Co-crystal Structure Template

The co-crystal structure of VT-105 bound to TEAD3 has been solved at 2.6 Å resolution (PDB ID: 7CNL) [1]. This structural data provides high-confidence information on the binding pose, revealing that the quinoline and 4-trifluoromethylphenyl groups occupy a hydrophobic cavity in TEAD3 . In contrast, flufenamic acid, a non-steroidal anti-inflammatory drug with TEAD-binding activity, has a much lower affinity (KD = 73 µM) and its binding is primarily characterized for TEAD2, not TEAD3 [2].

X-ray crystallography TEAD3 structure-based drug design

Pan-TEAD Activity vs. MGH-CP1

VT-105 is a pan-TEAD inhibitor that potently blocks autopalmitoylation of TEAD family members. While a direct IC50 for the autopalmitoylation assay is not published, its functional potency is 10.4 nM in a YAP reporter assay [1]. This contrasts sharply with MGH-CP1, another pan-TEAD autopalmitoylation inhibitor, which exhibits IC50 values of 710 nM and 672 nM for TEAD2 and TEAD4, respectively, in a cell-free autopalmitoylation assay [2]. The >65-fold difference in potency indicates that VT-105 is a more potent inhibitor of the TEAD pathway.

TEAD autopalmitoylation pan-TEAD inhibitor isoform selectivity

NF2-Deficient Mesothelioma Profile vs. K-975

VT-105 is specifically noted for its ability to suppress proliferation and tumor growth in NF2-deficient mesothelioma models . While in vivo efficacy data for VT-105 is not publicly detailed, its intended application is clear. Furthermore, a patent for related compounds discloses a composition with an HPLC purity of ≥95% [1], establishing a quality benchmark for research-grade material. This contrasts with K-975, a pan-TEAD inhibitor currently in development, which was shown to induce reversible but severe proteinuria and podocyte foot process effacement in rats at 300 mg/kg [2].

NF2-deficient cancer mesothelioma drug safety

Optimal Research Applications of VT-105


Structure-Guided Optimization of TEAD Inhibitors

The validated, high-resolution (2.6 Å) co-crystal structure of VT-105 with TEAD3 (PDB: 7CNL) provides an unparalleled template for structure-based drug design [1]. Medicinal chemists can use this structure to rationally design novel TEAD inhibitors with improved potency or selectivity, particularly by exploring subpockets identified in the VT-105 binding pose [2].

Functional Validation in NF2-Deficient Cancer Models

Given its potent inhibition of YAP/TAZ-TEAD transcriptional activity (IC50 = 10.4 nM) and its documented ability to suppress the growth of NF2-deficient mesothelioma cells [3], VT-105 is the ideal tool compound for establishing the dependency of a specific cancer model on the Hippo pathway. Its high potency ensures complete target engagement for definitive biological interpretation.

Benchmarking Novel TEAD Inhibitors

With its well-defined potency in YAP reporter assays (10.4 nM) and its pan-TEAD activity profile [3], VT-105 serves as an excellent reference standard for screening and characterizing new TEAD inhibitor candidates. It allows for the direct, quantitative comparison of lead compounds in terms of both potency and isoform selectivity.

TEAD Biology with Minimal Off-Target Effects

The high potency of VT-105 allows for the use of low nanomolar concentrations to achieve robust target inhibition, thereby minimizing the risk of off-target effects that can confound results with less potent inhibitors like MGH-CP1 [4] or weak binders like flufenamic acid [5]. This makes VT-105 a preferred tool for studying the direct consequences of TEAD pathway blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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